Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate
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Overview
Description
Ammonium sodium 6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)azo]naphthalene-2-sulfonate is a complex organic compound with a molecular formula of C18H18N4NaO8PS. It is known for its vibrant color and is often used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium 6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)azo]naphthalene-2-sulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-aminophenylphosphonic acid using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 6-acetamido-4-hydroxy-2-naphthalenesulfonic acid in an alkaline medium to form the azo compound.
Neutralization: The resulting product is neutralized with ammonium hydroxide and sodium hydroxide to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ammonium sodium 6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)azo]naphthalene-2-sulfonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonate and phosphonate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium sodium 6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various ions and molecules. The azo group plays a crucial role in the compound’s color properties, while the sulfonate and phosphonate groups enhance its solubility and binding affinity. The molecular targets and pathways involved depend on the specific application, such as ion detection or staining .
Comparison with Similar Compounds
Similar Compounds
- Ammonium sodium 6-acetamido-4-hydroxy-3-[(3-carboxyphenyl)azo]naphthalene-2-sulfonate
- Ammonium sodium 6-acetamido-4-hydroxy-3-[(3-sulfophenyl)azo]naphthalene-2-sulfonate
Uniqueness
Ammonium sodium 6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)azo]naphthalene-2-sulfonate is unique due to the presence of the phosphonate group, which imparts distinct chemical properties such as increased solubility and binding affinity compared to its carboxylate and sulfonate analogs .
Properties
CAS No. |
85068-63-9 |
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Molecular Formula |
C18H18N4NaO8PS |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
azanium;sodium;6-acetamido-4-hydroxy-3-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N3O8PS.H3N.Na/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);1H3;/q;;+1/p-1 |
InChI Key |
ZVIVARYJWZUNAY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)[O-])O.[NH4+].[Na+] |
Origin of Product |
United States |
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